molecular formula C8H6N2O3 B420227 2-Hydroxy-2-(3-nitrophenyl)acetonitrile

2-Hydroxy-2-(3-nitrophenyl)acetonitrile

Cat. No. B420227
M. Wt: 178.14g/mol
InChI Key: IBMWJEGPSVVIOM-UHFFFAOYSA-N
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Patent
US06313312B1

Procedure details

To a stirred solution of 3-nitrobenzaldehyde (5.0 g, 33.1 mmol) in dichloromethane (30 ml) at 0 ° C. was added trimethylsilyl cyanide (4.63 ml, 34.7 mmol). After stirring for 6 h at room temperature, zinc iodide (210 mg, 0.66 mmol) was added which caused the reaction mixture to warm and gently reflux. After 30 min, the reaction mixture was treated with hydrochloric acid (2M, 100 ml) and diethyl ether (150 ml) and stirred vigorously for 16 h. The phases were separated and the aqueous phase was further extracted with diethyl ether (3×100 ml). The combined organic extracts were dried (MgSO4) and concentrated in vacuo to give a residue which was purified by column chromatography on silica gel eluting with hexane:ethyl acetate (3:1 and then 1:1). This gave the title compound as a clear oil (5.0 g, 85%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.63 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
210 mg
Type
catalyst
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=[O:8])([O-:3])=[O:2].C[Si]([C:16]#[N:17])(C)C.Cl.C(OCC)C>ClCCl.[I-].[Zn+2].[I-]>[OH:8][CH:7]([C:6]1[CH:9]=[CH:10][CH:11]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)[C:16]#[N:17] |f:5.6.7|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=O)C=CC1
Name
Quantity
4.63 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
210 mg
Type
catalyst
Smiles
[I-].[Zn+2].[I-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 6 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm
TEMPERATURE
Type
TEMPERATURE
Details
gently reflux
WAIT
Type
WAIT
Details
After 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred vigorously for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was further extracted with diethyl ether (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel eluting with hexane:ethyl acetate (3:1

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
OC(C#N)C1=CC(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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